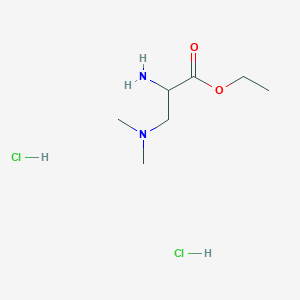

Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride

Description

Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride is a synthetic amino ester derivative with a quaternary ammonium structure. Its molecular formula is C₇H₁₇N₂O₂·2HCl, combining an ethyl ester group, a dimethylamino substituent, and a protonated amino group stabilized by hydrochloride salts. This compound is structurally designed to enhance solubility in aqueous environments, making it suitable for pharmaceutical applications, particularly in drug delivery systems or as an intermediate in organic synthesis.

Properties

IUPAC Name |

ethyl 2-amino-3-(dimethylamino)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-4-11-7(10)6(8)5-9(2)3;;/h6H,4-5,8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPKRCHHFRLPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride, often referred to as a derivative of amino acid-based compounds, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride is characterized by its amine and ester functional groups, which contribute to its reactivity and biological interactions. The compound is synthesized through various methods, often involving the alkylation of amino acids or their derivatives. The synthesis process typically results in high yields and purity, making it suitable for further biological evaluations.

Biological Activity Overview

The biological activity of Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride can be categorized into several key areas:

- Neurotransmitter Modulation : This compound has been studied for its potential role as a neurotransmitter modulator. Research indicates that it may influence the levels of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive functions .

- Inhibition of Enzymatic Activity : Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride has shown inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, studies have reported micromolar inhibition of certain kinases, suggesting potential applications in cancer treatment by disrupting cell proliferation pathways .

- Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy appears to be dose-dependent, with higher concentrations yielding more significant antibacterial activity .

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride in a rodent model of neurodegeneration. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and inflammation in the brain tissue. The study concluded that the compound could be a candidate for further development in neurodegenerative diseases like Alzheimer's .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride exhibited potent cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests potential as an anticancer therapeutic agent .

Table 1: Biological Activities of Ethyl 2-amino-3-(dimethylamino)propanoate Dihydrochloride

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance the efficacy and specificity of drugs targeting the central nervous system (CNS) .

-

Neurological Disorders

- Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly acetylcholine receptors, indicating potential therapeutic uses in treating neurological disorders such as Alzheimer's disease or schizophrenia .

- Antimicrobial Activity

Biological Research Applications

-

Receptor Interaction Studies

- Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride has been studied for its binding affinity to various receptors and enzymes. Understanding these interactions is crucial for elucidating its pharmacological profile .

-

Mechanism of Action

- The compound acts as a ligand, modulating the activity of specific receptors or enzymes, which can lead to diverse biological effects including enzyme inhibition and receptor binding alterations .

-

Study on Neurotransmitter Interaction

- A study investigated the interaction of ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride with acetylcholine receptors, revealing significant binding affinity that suggests its potential use in CNS-related therapies .

- Antimicrobial Efficacy Evaluation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride and structurally related compounds:

Pharmaceutical Relevance

- Dihydrochloride salts (e.g., Imp. A(EP) in ) are common in pharmaceuticals for improved solubility. The target compound’s dimethylamino group may enhance membrane permeability compared to nitro- or hydroxy-substituted analogs (e.g., ).

Research Findings and Data

Physicochemical Properties

Preparation Methods

One-Pot Catalytic Synthesis of 3-(Dimethylamino)ethyl Acrylate

A prominent method involves a one-pot synthesis using ethyl acetate, dimethylamine, and carbon monoxide as raw materials. This method addresses several industrial challenges such as raw material cost, harsh processing conditions, and waste generation.

-

- Catalyst A: Sodium ethylate, sodium tert-butoxide, or sodium hydride.

- Catalyst B: Mixtures of diethyl carbonate, ethyl formate, dimethylformamide (DMF), or triethyl orthoformate.

-

- Temperature: 30–70 °C

- Pressure: 10–60 bar

- Reaction Time: 1–4 hours

- Solvent: Ethanol, toluene, methylene dichloride, chloroform, or tetrahydrofuran (THF)

-

- Dimethylamine to ethyl acetate: 1–2:1

- Catalyst A to ethyl acetate: 1.05–2:1

- Catalyst B to ethyl acetate: 0.05–0.5:1

-

- Simplified operation with reduced labor intensity.

- Improved yield and purity.

- Reduced environmental impact due to minimized waste.

- Suitable for industrial scale-up.

This process yields 3-(dimethylamino)ethyl acrylate, a critical intermediate for further conversion to the target compound.

Esterification and Amination Steps

Following the synthesis of the acrylate intermediate, the compound undergoes amination and salt formation to yield Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride.

-

- Typically involves reacting hydroxymethyl precursors or related acids with ethanol or methanol in the presence of acid catalysts (e.g., sulfuric acid).

- Reaction conditions include refluxing for several hours with monitoring by gas chromatography.

- After reaction completion, neutralization, extraction, drying, and distillation steps are performed to isolate the ester.

-

- Amination is achieved by reacting the ester intermediate with dimethylamine or other amine sources.

- Conditions include refluxing in aqueous ammonia or amine solutions, sometimes under pressure.

- The reaction is followed by isolation of the amine product, often as a hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

| Step | Reactants | Conditions | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Esterification | Hydroxymethyl acid + EtOH | Reflux 6–8 h, H2SO4 catalyst | 74–75 | 99.6–99.8 |

| Amination | Ester + Dimethylamine | Reflux 8 h, aqueous NH3 | 54.7 | - |

These steps are critical for obtaining high-purity Ethyl 2-amino-3-(dimethylamino)propanoate, which is subsequently converted to the dihydrochloride salt form.

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free base into its dihydrochloride salt to improve stability, solubility, and handling properties.

- The free base is treated with hydrochloric acid or hydrogen chloride gas in an appropriate solvent system.

- The dihydrochloride salt precipitates out and is isolated by filtration and drying.

- This salt form is preferred for pharmaceutical applications due to its enhanced physicochemical properties.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Raw Materials | Ethyl acetate, dimethylamine, carbon monoxide, hydroxymethyl acid derivatives |

| Catalysts | Sodium ethylate, sodium tert-butoxide, sodium hydride, diethyl carbonate, DMF |

| Reaction Conditions | 30–70 °C, 10–60 bar, 1–4 h reaction time, reflux for esterification and amination steps |

| Solvents | Ethanol, toluene, methylene dichloride, chloroform, THF |

| Key Intermediates | 3-(Dimethylamino)ethyl acrylate, esters of hydroxymethyl acids |

| Final Product | Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride |

| Yield Range | Esterification: ~74–75%; Amination: ~55% |

| Purity | >99% (GC) for ester intermediates |

| Industrial Suitability | One-pot synthesis reduces waste and cost; scalable for industrial production |

Research Findings and Industrial Relevance

The one-pot catalytic synthesis method represents a significant advancement over traditional multi-step syntheses, addressing cost, efficiency, and environmental concerns. Esterification and amination steps are well-established, providing reliable routes to high-purity intermediates and final products. The formation of the dihydrochloride salt enhances the compound's pharmaceutical applicability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves amino group protection (e.g., Boc anhydride), coupling with dimethylamine derivatives, and subsequent deprotection. For example, Boc-L-alanine can be coupled with dimethylamine via reagents like HATU or EDC, followed by HCl treatment to form the dihydrochloride salt . Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is critical to avoid side reactions like over-alkylation. Yield improvements (e.g., >95%) are achievable by monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology : Use ¹H-NMR in DMSO-d₆ to observe the ethyl ester protons (δ ~1.2–1.4 ppm), dimethylamino group (δ ~2.2–2.5 ppm), and backbone protons (δ ~3.8–4.2 ppm). IR spectroscopy confirms ester carbonyl (C=O, ~1730 cm⁻¹) and ammonium (N-H, ~2500–3000 cm⁻¹) stretches. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the compound’s solubility vary across solvents, and what formulations enhance its stability in biological assays?

- Methodology : Solubility screening in PBS (pH 7.4), DMSO, and ethanol is essential. The dihydrochloride salt exhibits high solubility in polar solvents due to ionic interactions. For cell-based studies, prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS to avoid precipitation. Lyophilization followed by storage at −20°C under inert gas prevents hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound, particularly in distinguishing stereoisomers?

- Methodology : Combine chiral HPLC with circular dichroism (CD) to differentiate enantiomers. For example, (S)- and (R)-isomers exhibit distinct retention times on a Chiralpak® column and mirror-image CD spectra. X-ray crystallography can definitively assign absolute configuration if single crystals are obtainable .

Q. How do structural modifications (e.g., replacing dimethylamino with pyrrolidinyl groups) impact biological activity and metabolic stability?

- Methodology : Synthesize analogs via reductive amination or nucleophilic substitution. Compare pharmacokinetic profiles using in vitro microsomal stability assays (e.g., liver microsomes + NADPH). Pyrrolidinyl analogs may show enhanced metabolic stability due to reduced CYP450 oxidation but could exhibit lower solubility .

Q. What mechanistic insights explain the compound’s instability under alkaline conditions, and how can degradation pathways be mitigated?

- Methodology : Degradation studies (pH 7–10, 25–40°C) monitored via HPLC-MS identify hydrolysis products (e.g., free amino acid derivatives). Alkaline conditions promote ester cleavage and dimethylamino dealkylation. Stabilization strategies include buffering to pH ≤6 and adding antioxidants (e.g., ascorbic acid) .

Q. How does the compound interact with biological membranes, and what computational models predict its permeability?

- Methodology : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to measure apparent permeability (Papp). Molecular dynamics simulations (e.g., CHARMM force fields) model lipid bilayer interactions, highlighting hydrogen bonding with phosphate groups and steric effects from the dimethylamino moiety .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values in enzyme inhibition assays vary across studies, and how can experimental variability be minimized?

- Methodology : Discrepancies arise from differences in enzyme sources (e.g., recombinant vs. native), assay buffers (ionic strength affects charge interactions), and compound purity. Standardize protocols: use recombinant enzymes (≥95% purity), validate inhibitor stock concentrations via quantitative NMR, and include positive controls (e.g., known inhibitors) .

Q. What factors contribute to conflicting cytotoxicity data in cancer cell lines, and how can researchers account for batch-to-batch variability?

- Methodology : Cell line genetic drift, passage number, and culture conditions (e.g., serum concentration) influence results. Use STR profiling for cell line authentication and conduct dose-response curves across multiple batches. Normalize data to reference compounds (e.g., doxorubicin) and report IC₅₀ with 95% confidence intervals .

Tables for Key Data

Table 1 : Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 50–60 | pH-dependent; higher at acidic pH |

| DMSO | >100 | Preferred for stock solutions |

| Ethanol | 30–40 | Limited for high-concentration use |

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

| Time (weeks) | Purity (%) | Major Degradants |

|---|---|---|

| 0 | 99.5 | None |

| 4 | 95.2 | Hydrolyzed ester (3.1%) |

| 8 | 89.8 | Dealkylated amine (7.5%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.